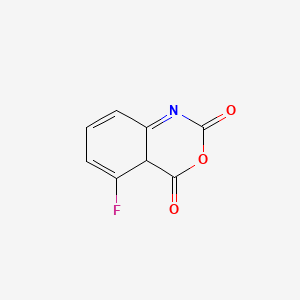

5-fluoro-4aH-3,1-benzoxazine-2,4-dione

CAS No.:

Cat. No.: VC20237808

Molecular Formula: C8H4FNO3

Molecular Weight: 181.12 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H4FNO3 |

|---|---|

| Molecular Weight | 181.12 g/mol |

| IUPAC Name | 5-fluoro-4aH-3,1-benzoxazine-2,4-dione |

| Standard InChI | InChI=1S/C8H4FNO3/c9-4-2-1-3-5-6(4)7(11)13-8(12)10-5/h1-3,6H |

| Standard InChI Key | ULSKCGGRCHCPSS-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC2=NC(=O)OC(=O)C2C(=C1)F |

Introduction

Structural and Chemical Characteristics

Molecular Structure and Isomerism

The compound’s molecular formula is C₈H₄FNO₃, with a molecular weight of 181.12 g/mol . Its structure features:

-

A benzoxazine core with a fluorine atom at the 5-position.

-

Two ketone groups (2,4-dione) contributing to its reactivity and biological interactions.

-

A 4aH designation indicating hydrogen bonding and tautomerism potential.

Table 1: Comparative Analysis of Structural Analogs

| Compound | CAS Number | Fluorine Position | Key Applications |

|---|---|---|---|

| 5-Fluoro-4aH-3,1-benzoxazine-2,4-dione | 78755-94-9 | 5 | Anticancer, neurodegenerative |

| 6-Fluoro-2H-1,3-benzoxazine-2,4(3H)-dione | 134792-45-3 | 6 | Antimicrobial, cardioprotective |

| Benzoxazine-2,4-dione (parent) | 2037-95-8 | None | Polymer precursors |

Physical and Chemical Properties

Key Physical Properties

| Property | Value | Source |

|---|---|---|

| Melting Point | 230°C | |

| Density | 1.502 g/cm³ (25°C) | |

| Solubility | DMSO (≥40 mg/mL) | |

| LogP | 0.78–0.88 (predicted) |

Reactivity and Stability

The fluorine substituent enhances electrophilic reactivity, facilitating interactions with nucleophilic targets in biological systems. Hydrolysis studies indicate alkaline stability, with fractional-order kinetics observed under basic conditions .

Synthesis and Production

Cyclocondensation Reactions

A [2+3]-cyclocondensation method employs:

-

1-(1,3-dioxoisoindolin-2-yl)thiourea (S,N-binucleophile)

-

2-chloroacetylacetone (dielectrophilic synthon)

This approach enables regioselective fluorination and functionalization.

Solventless Polymerization

Solvent-free methods using paraformaldehyde and diamines (e.g., aniline, bisphenol-A) yield high-purity products under controlled temperatures (100–140°C) .

Biological and Pharmacological Applications

Anticancer Activity

Derivatives of 5-fluoro-4aH-3,1-benzoxazine-2,4-dione exhibit apoptosis induction in cancer cell lines, including:

-

GI₅₀ values as low as 1.11–1.87 μM against breast, ovarian, and renal cancers .

-

DNA cleavage observed at 50–150 μg/mL, suggesting topoisomerase inhibition .

Table 2: Anticancer Efficacy of Benzoxazine Derivatives

| Cell Line | GI₅₀ (μM) | Mechanism | Source |

|---|---|---|---|

| MDA-MB-468 (Breast) | 1.11 | Apoptosis induction | |

| PC-3 (Prostate) | 1.90 | PI3K/Akt pathway inhibition | |

| SF-539 (CNS) | 1.87 | Cell cycle arrest |

Antimicrobial and Cardioprotective Effects

-

Antimicrobial activity is moderated by fluorine’s electron-withdrawing effects, targeting mycobacterial strains.

-

Cardioprotective derivatives reduce doxorubicin-induced oxidative stress, improving cell viability.

Research and Industrial Applications

Polymer Synthesis

The compound serves as a monomer for thermosetting resins and high-performance coatings due to its reactivity with amines and aldehydes .

Medicinal Chemistry

Ongoing studies focus on optimizing structure-activity relationships (SAR), particularly for:

-

VEGFR-2 inhibition (vascular endothelial growth factor receptor) .

-

Multitarget kinase inhibition (Raf/MEK/ERK and PI3K/Akt pathways) .

| Hazard Code | Description | Precautionary Measures |

|---|---|---|

| H302 | Harmful if swallowed | Avoid ingestion; use PPE |

| H312 | Harmful in contact with skin | Wear gloves; wash hands |

| H332 | Harmful if inhaled | Use respirator in dusty areas |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume